molecular formula C19H24N2O3 B2993791 ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate CAS No. 303146-84-1

ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate

Cat. No.: B2993791
CAS No.: 303146-84-1
M. Wt: 328.412
InChI Key: RPCZSUIMRWATDL-JXMROGBWSA-N
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Description

Ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate is a pyridazinone derivative characterized by a 5,6-dihydropyridazin-6-one core. Key structural features include:

  • A styryl group at position 3 of the pyridazinyl ring, substituted with a 4-isopropyl moiety on the phenyl ring.
  • An ethyl acetate functional group at position 2 of the pyridazinyl ring.

This structure positions the compound within a broader class of pyridazinone derivatives studied for their pharmacological and material properties. The 4-isopropylstyryl substituent introduces steric bulk and lipophilicity, which may influence bioavailability and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-[6-oxo-3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-4,5-dihydropyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-4-24-19(23)13-21-18(22)12-11-17(20-21)10-7-15-5-8-16(9-6-15)14(2)3/h5-10,14H,4,11-13H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCZSUIMRWATDL-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CCC(=N1)C=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)CCC(=N1)/C=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridazinone derivatives vary primarily in substituents on the styryl group and the ester moiety. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent (Position 3) Ester Group Molecular Formula Molar Mass (g/mol) pKa (Predicted) Key Properties/Applications Reference
Ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate 4-isopropylstyryl Ethyl C₁₉H₂₄N₂O₃ 328.41 Not reported Lipophilic; potential bioactivity N/A
Ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate (CAS 337922-14-2) Styryl (unsubstituted phenyl) Ethyl C₁₆H₁₈N₂O₃ 286.33 1.62 Moderate acidity; crystallinity
Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate (CAS 303146-54-5) 4-methoxystyryl Ethyl C₁₇H₁₈N₂O₄ 314.34 -1.26 Enhanced solubility (methoxy group)
Isopropyl [3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate 4-chlorophenyl (non-styryl) Isopropyl C₁₅H₁₇ClN₂O₃ 308.76 Not reported Chlorine substituent; altered reactivity

Key Observations:

Substituent Impact on Physicochemical Properties :

  • The 4-isopropylstyryl group in the target compound increases molecular weight (328.41 g/mol) compared to unsubstituted styryl (286.33 g/mol) and 4-methoxystyryl (314.34 g/mol) analogues. This substituent enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • The 4-methoxystyryl derivative exhibits a lower predicted pKa (-1.26 vs. 1.62 for unsubstituted styryl), likely due to electron-donating effects of the methoxy group stabilizing deprotonation .

Ester Group Variations :

  • Replacement of ethyl with isopropyl (as in ) marginally reduces polarity and may affect metabolic stability due to steric hindrance of ester hydrolysis .

Biological Relevance: Compounds with chlorophenyl substituents (e.g., ) are often explored for pesticidal or cytotoxic activity due to halogen-mediated interactions with biological targets . Derivatives with hydrazide functionalities (e.g., ) demonstrate cytotoxicity, suggesting that the pyridazinone core is a viable scaffold for anticancer agents .

Limitations and Contradictions:

  • The cytotoxic activity noted in cannot be directly extrapolated to the target compound without empirical data .

Biological Activity

Ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound has a complex structure characterized by the presence of a pyridazine ring and an isopropylstyryl group. Its molecular formula is C18H22N2O3C_{18}H_{22}N_{2}O_{3}, with a molecular weight of approximately 314.39 g/mol. The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • SMILES Notation : CCOC(=O)C1=C(N=N1)C(=O)C(C)C=C(C)C

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit the proliferation of cancer cells in vitro:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it displays activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

A series of case studies have been conducted to further explore the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • Researchers treated various cancer cell lines (e.g., breast and lung cancer) with different concentrations of the compound.
    • Results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM depending on the cell line.
  • Antimicrobial Efficacy Testing :
    • The compound was tested against clinical isolates of bacteria.
    • Results demonstrated significant inhibition zones in agar diffusion assays, supporting its potential as an antimicrobial agent.
  • Inflammation Model Studies :
    • In animal models of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls.

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